molecular formula C9H7ClF3NO2 B1466145 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid CAS No. 1566079-39-7

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid

Cat. No.: B1466145
CAS No.: 1566079-39-7
M. Wt: 253.6 g/mol
InChI Key: AKYCPSJVUBPJTL-UHFFFAOYSA-N
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Description

“2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid” is a monocarboxylic acid that is 2-phenoxypropanoic acid in which the hydrogen at the para position of the phenyl ring has been replaced by a [3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy group .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached. The empirical formula is C6H3ClF3N .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .

Safety and Hazards

This compound may cause respiratory irritation and is harmful if inhaled. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

Trifluoromethylpyridines, including this compound, are an important subgroup of fluorinated compounds and have been used in the agrochemical, pharmaceutical, and functional materials fields. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-4(8(15)16)7-6(10)2-5(3-14-7)9(11,12)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYCPSJVUBPJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid
Reactant of Route 2
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid
Reactant of Route 3
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid
Reactant of Route 4
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid
Reactant of Route 5
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid
Reactant of Route 6
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid

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